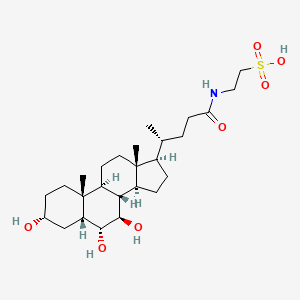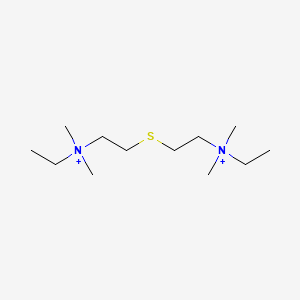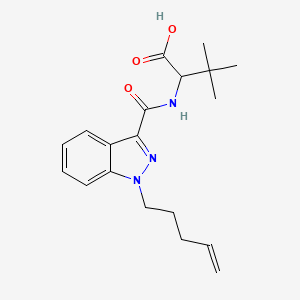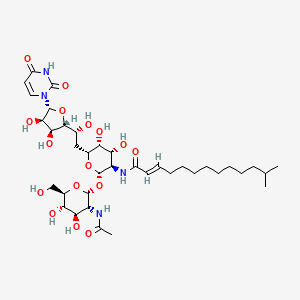
Tunicamycin A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tunicamycin A1 is a nucleoside antibiotic that belongs to the tunicamycin family. These compounds are known for their ability to inhibit the glycosylation of proteins, which is a critical process in both bacterial and eukaryotic cells. This compound is produced by various species of the bacterium Streptomyces and has shown significant antibacterial, antiviral, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tunicamycin A1 involves several steps, including the formation of an undecodialdose skeleton, a lipid chain, and a GlcNAc fragment linked by a 1,1-β, -trehalose-type glycosidic bond . The synthetic route typically starts with the protection of glycosyl acceptors, followed by selective ketone reduction and glycosylation steps .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the fermentation of Streptomyces species. The fermentation broth is then subjected to various purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Tunicamycin A1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols .
Scientific Research Applications
Tunicamycin A1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study glycosylation processes and protein folding.
Biology: Employed in studies of cellular stress responses and protein synthesis.
Medicine: Investigated for its potential as an antitumor and antiviral agent.
Industry: Utilized in the production of glycosylation inhibitors for various applications
Mechanism of Action
Tunicamycin A1 exerts its effects by inhibiting the enzyme UDP-N-acetylglucosamine-dolichyl-phosphate N-acetylglucosaminephosphotransferase (GPT). This enzyme is responsible for the first step in the glycosylation of proteins. By blocking this step, this compound prevents the formation of glycoproteins, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
- Streptovirudins
- Corynetoxins
- MM19290
- Mycospocidin
- Antibiotic 24010
Comparison: Tunicamycin A1 is unique in its ability to inhibit glycosylation at very low concentrations compared to its analogs. While other compounds in the tunicamycin family share a similar pseudotrisaccharide core, this compound has distinct structural features that enhance its biological activity .
Properties
CAS No. |
66081-37-6 |
|---|---|
Molecular Formula |
C37H60N4O16 |
Molecular Weight |
816.9 g/mol |
IUPAC Name |
(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridec-2-enamide |
InChI |
InChI=1S/C37H60N4O16/c1-18(2)12-10-8-6-4-5-7-9-11-13-23(45)39-26-30(50)27(47)21(54-36(26)57-35-25(38-19(3)43)29(49)28(48)22(17-42)55-35)16-20(44)33-31(51)32(52)34(56-33)41-15-14-24(46)40-37(41)53/h11,13-15,18,20-22,25-36,42,44,47-52H,4-10,12,16-17H2,1-3H3,(H,38,43)(H,39,45)(H,40,46,53)/b13-11+/t20-,21-,22-,25-,26-,27+,28-,29-,30-,31+,32-,33-,34-,35-,36+/m1/s1 |
InChI Key |
YJQCOFNZVFGCAF-LLXUUZRASA-N |
Isomeric SMILES |
CC(C)CCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Canonical SMILES |
CC(C)CCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


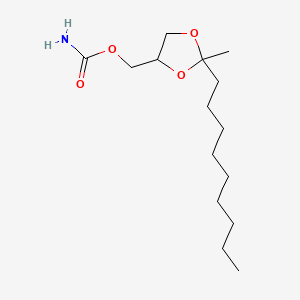
![3-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-N-[(2,3,5,6,7,8-hexahydro-1-methyl-3-oxo-4-isoquinolinyl)methyl]-2-methyl-5-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-benzamide](/img/structure/B10782627.png)
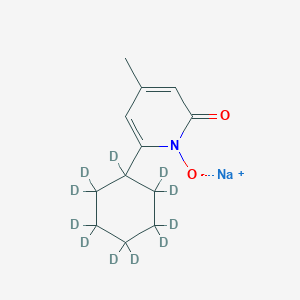
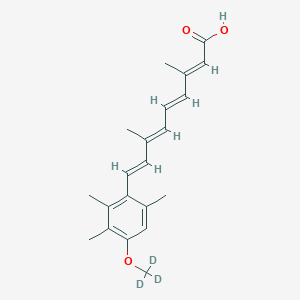
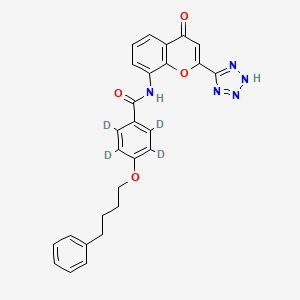
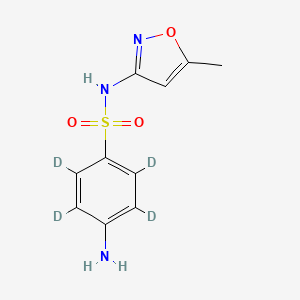
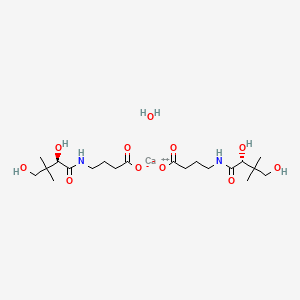
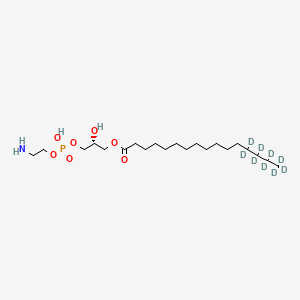
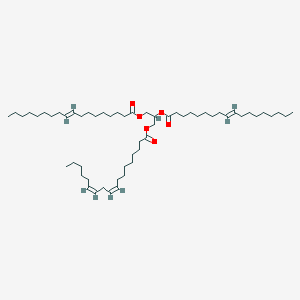
![2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide](/img/structure/B10782677.png)
